molecular formula C17H19NO4S2 B2774558 N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1287846-93-8

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2774558
CAS No.: 1287846-93-8
M. Wt: 365.46
InChI Key: QSIIUKOZZLDWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that includes several functional groups and structural features, such as a cyclopropyl group, a thiophene ring, a benzo[b][1,4]dioxepine ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene ring, a five-membered ring with one sulfur atom, is a common structural motif in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring, for example, can undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene itself is a liquid at room temperature, with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C .

Scientific Research Applications

Catalytic Applications

Research has demonstrated the use of similar sulfonamide and sulfonamide derivatives in catalytic processes, such as the selective C-C bond activation. For example, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes have been shown to undergo rhodium-catalyzed and substrate-controlled selective C-C bond activation. This process yields benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, facilitating the synthesis of various organic compounds (Chen et al., 2016).

Cyclization Reactions

The compound's structural elements suggest potential reactivity in cyclization reactions, akin to those observed in sulfonamides derived from benzylthiopropionic acid and S-benzylcysteine. These reactions have been utilized to synthesize six-membered or seven-membered heterocyclic rings under specific conditions (Wolfe et al., 1979).

Carbonic Anhydrase Inhibition

A series of polymethoxylated-pyrazoline benzene sulfonamides have been investigated for their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, highlighting the potential of sulfonamide derivatives in medicinal chemistry and enzyme inhibition research (Kucukoglu et al., 2016).

Antimicrobial Activity

Compounds containing sulfonamido moieties have shown antimicrobial activity against various microorganisms, indicating the potential use of such compounds in developing new antimicrobial agents. For instance, novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties have been synthesized and tested for their antimicrobial properties (El-Gaby et al., 2002).

Synthesis of Heterocyclic Compounds

The compound's structure is conducive to the synthesis of heterocyclic compounds, as demonstrated by the cyclization of arylalkyl isothiocyanates. This process leads to the formation of dihydro-3H-2-benzazepines and thieno[3,2-c]-azepines, offering pathways for the synthesis of diverse heterocyclic structures (Davies et al., 1977).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many thiophene derivatives , this compound could have potential applications in medicinal chemistry.

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-24(20,18(14-2-3-14)11-13-6-9-23-12-13)15-4-5-16-17(10-15)22-8-1-7-21-16/h4-6,9-10,12,14H,1-3,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIIUKOZZLDWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N(CC3=CSC=C3)C4CC4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.